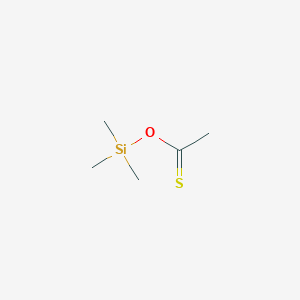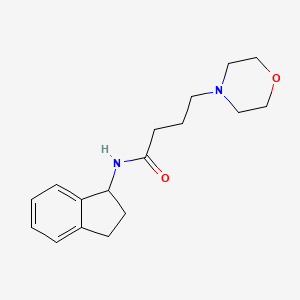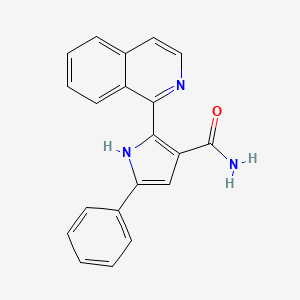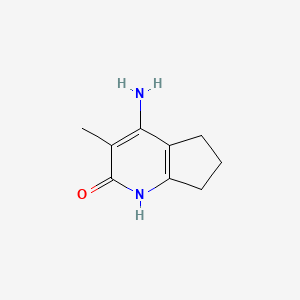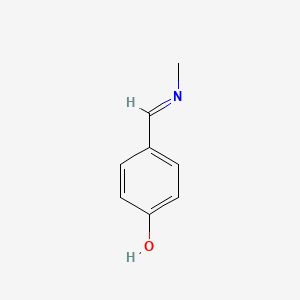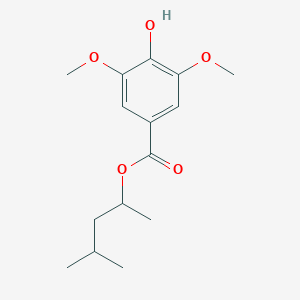
4-Methylpentan-2-yl 4-hydroxy-3,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpentan-2-yl 4-hydroxy-3,5-dimethoxybenzoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability under certain conditions. The compound is characterized by its molecular formula C14H20O5 and a molecular weight of 268.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpentan-2-yl 4-hydroxy-3,5-dimethoxybenzoate typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with 4-Methylpentan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methylpentan-2-yl 4-hydroxy-3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted benzoates .
Scientific Research Applications
4-Methylpentan-2-yl 4-hydroxy-3,5-dimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Methylpentan-2-yl 4-hydroxy-3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to fit into specific binding sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxy-3,5-dimethoxybenzoate
- Ethyl 4-hydroxy-3,5-dimethoxybenzoate
- Propyl 4-hydroxy-3,5-dimethoxybenzoate
Uniqueness
4-Methylpentan-2-yl 4-hydroxy-3,5-dimethoxybenzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
5438-60-8 |
|---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
4-methylpentan-2-yl 4-hydroxy-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C15H22O5/c1-9(2)6-10(3)20-15(17)11-7-12(18-4)14(16)13(8-11)19-5/h7-10,16H,6H2,1-5H3 |
InChI Key |
NMMRBDIBDHGJQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)OC(=O)C1=CC(=C(C(=C1)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


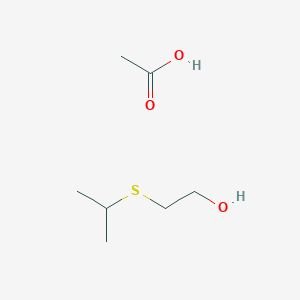


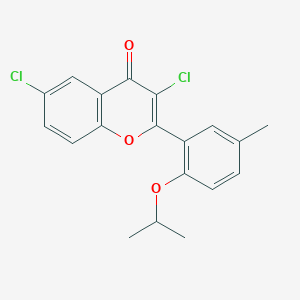

![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
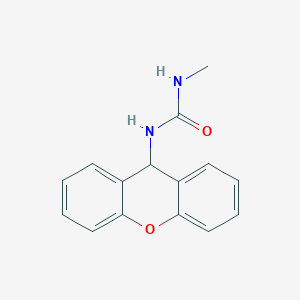
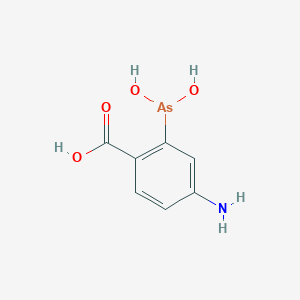
![2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol](/img/structure/B14726757.png)
